2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2-NAPHTHYL)ACETAMIDE
Overview
Description
2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2-NAPHTHYL)ACETAMIDE is a complex organic compound with a unique structure that includes a cyclohexyl group, a thienyl group, and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2-NAPHTHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the condensation of 1-cyclohexyl-5-oxo-4-[(E)-1-(2-thienyl)methylidene]-4,5-dihydro-1H-imidazole-2-thiol with 2-naphthylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2-NAPHTHYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Brominated or nitrated naphthyl derivatives.
Scientific Research Applications
2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2-NAPHTHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-FURYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2-NAPHTHYL)ACETAMIDE
- **2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-PHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2-NAPHTHYL)ACETAMIDE
Uniqueness
The uniqueness of 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(2-NAPHTHYL)ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the thienyl group, in particular, may impart specific electronic and steric effects that differentiate it from similar compounds.
Properties
IUPAC Name |
2-[(4E)-1-cyclohexyl-5-oxo-4-(thiophen-2-ylmethylidene)imidazol-2-yl]sulfanyl-N-naphthalen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S2/c30-24(27-20-13-12-18-7-4-5-8-19(18)15-20)17-33-26-28-23(16-22-11-6-14-32-22)25(31)29(26)21-9-2-1-3-10-21/h4-8,11-16,21H,1-3,9-10,17H2,(H,27,30)/b23-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUHRTPPWDGHMY-XQNSMLJCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC=CS3)N=C2SCC(=O)NC4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C\C3=CC=CS3)/N=C2SCC(=O)NC4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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